

1-Chloro-2,4,4-trimethylpentane chemical properties

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Compound of Interest

Compound Name: 1-Chloro-2,4,4-trimethylpentane

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An In-depth Technical Guide on the Chemical Properties of **1-Chloro-2,4,4-trimethylpentane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4,4-trimethylpentane is a halogenated alkane, a derivative of octane. As a primary alkyl halide, its chemical behavior is characterized by the polar carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This property is fundamental to its utility in various organic syntheses. The branched structure of the trimethylpentane backbone introduces steric considerations that influence its reaction kinetics compared to unbranched haloalkanes. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and typical reaction pathways.

Chemical and Physical Properties

The quantitative properties of **1-Chloro-2,4,4-trimethylpentane** are summarized in the table below. It is important to note that while some data is derived from experimental work on closely related isomers, other values are computationally predicted due to the limited availability of specific experimental data for this exact compound.

Property	Value	Source
IUPAC Name	1-chloro-2,4,4-trimethylpentane	[PubChem] [1]
Synonyms	2,4,4-trimethylpentyl chloride	[PubChem] [1]
CAS Number	2371-08-6	[PubChem] [1]
Molecular Formula	C ₈ H ₁₇ Cl	[PubChem] [1]
Molecular Weight	148.67 g/mol	[PubChem] [1]
Physical State	Liquid (at standard temperature and pressure)	Inferred
Boiling Point	~147 °C (Predicted/Estimated) ¹	[Stenutz] [2]
Density	~0.8-0.9 g/mL (Estimated)	Inferred
Solubility	Insoluble in water; soluble in organic solvents	Inferred
XLogP3 (Computed)	3.7	[PubChem] [1]
Refractive Index (n _{20/D})	~1.391 (Estimated) ²	[Sigma-Aldrich], [ChemicalBook] [3]

¹This is the experimental boiling point for the isomeric 2-chloro-2,4,4-trimethylpentane and serves as a close estimate. Boiling points of haloalkanes are generally higher than their parent alkanes due to increased molecular mass and polarity. ²This is the experimental refractive index for the parent alkane, 2,2,4-trimethylpentane (isooctane), and provides a reasonable estimate.

Experimental Protocols

Detailed methodologies for determining key physical properties and for the synthesis and reaction of **1-Chloro-2,4,4-trimethylpentane** are provided below.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small liquid sample.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Apparatus:

- Thiele tube filled with mineral oil
- Thermometer (0-200 °C range)
- Small test tube (e.g., 6x50 mm) or fusion tube
- Capillary tube, sealed at one end
- Rubber band or thread
- Bunsen burner or other heat source

Procedure:

- Fill the small test tube to about half-full with **1-Chloro-2,4,4-trimethylpentane**.[\[4\]](#)
- Place the capillary tube into the test tube with the open end down.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Clamp the Thiele tube to a retort stand and insert the thermometer assembly into the tube, ensuring the sample is immersed in the mineral oil. The rubber band should remain above the oil level.[\[7\]](#)
- Gently heat the side arm of the Thiele tube with a Bunsen burner. Convection currents will ensure uniform heating of the oil.[\[5\]](#)
- As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[\[7\]](#) Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Apparatus:

- Digital balance (accurate to at least 0.01 g)
- Volumetric flask or measuring cylinder (e.g., 10 mL or 25 mL)
- Pipette

Procedure:

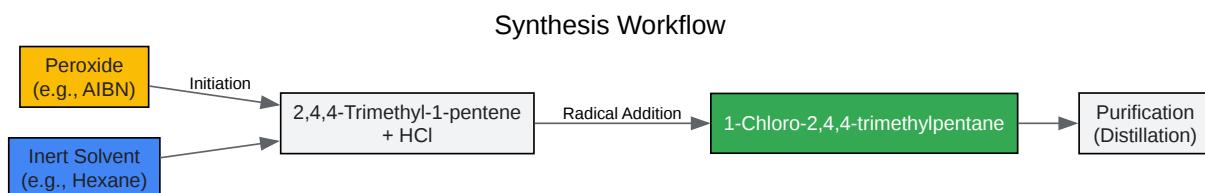
- Place the clean, dry measuring cylinder on the digital balance and tare it (or record its mass, m_1).[\[8\]](#)
- Carefully add a known volume (V) of **1-Chloro-2,4,4-trimethylpentane** to the measuring cylinder. For accuracy, read the volume from the bottom of the meniscus.
- Place the measuring cylinder with the liquid back on the balance and record the new mass (m_2).
- The mass of the liquid (m) is calculated as $m = m_2 - m_1$.
- The density (ρ) is calculated using the formula: $\rho = m / V$.
- For higher accuracy, repeat the measurement several times and calculate the average.

Synthesis: Hydrochlorination of 2,4,4-Trimethyl-1-pentene

A common method for preparing primary alkyl chlorides is the anti-Markovnikov addition of HCl to a terminal alkene. This can be achieved via a radical mechanism, often initiated by

peroxides.

Workflow:



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Caption: Synthesis of **1-Chloro-2,4,4-trimethylpentane**.

Procedure Outline:

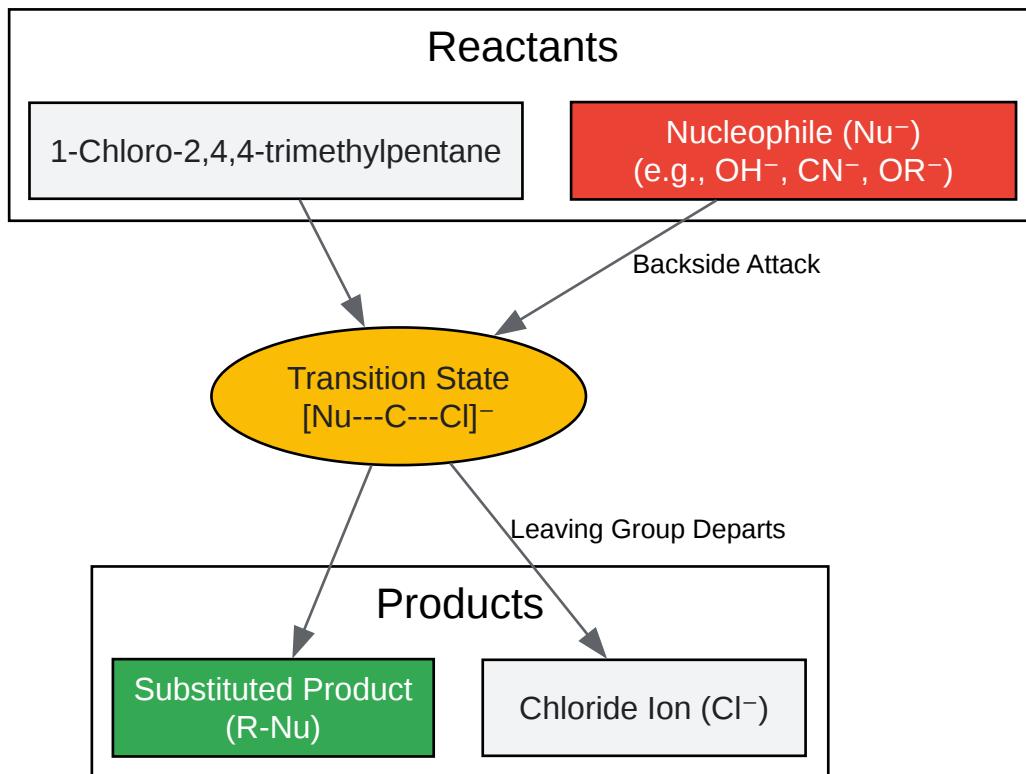
- Dissolve 2,4,4-trimethyl-1-pentene and a radical initiator (e.g., AIBN) in an inert solvent.
- Bubble dry hydrogen chloride gas through the solution while irradiating with UV light or gently heating to initiate the radical reaction.
- Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Once the reaction is complete, wash the mixture with a mild base (e.g., sodium bicarbonate solution) to remove excess HCl, followed by water.
- Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
- Isolate the final product by fractional distillation under reduced pressure.

Reactivity: Nucleophilic Substitution (SN₂)

As a primary alkyl halide, **1-Chloro-2,4,4-trimethylpentane** is expected to react with nucleophiles primarily through an SN₂ (Substitution Nucleophilic Bimolecular) mechanism.[\[11\]](#)

This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs.

SN2 Reaction Pathway



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Caption: Generalized SN2 reaction mechanism.

Experimental Protocol Example (Synthesis of an Alcohol):

- Reflux **1-Chloro-2,4,4-trimethylpentane** with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
- The hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride ion.
- The reaction progress can be monitored by observing the disappearance of the alkyl halide starting material.

- After the reaction, the resulting alcohol (2,4,4-trimethyl-1-pentanol) can be separated from the aqueous layer.
- Purification of the product is typically achieved through extraction and distillation.

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